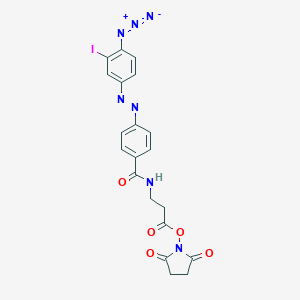
Denny-jaffe reagent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is a complex organic compound with the molecular formula C20H16IN7O5 and a molecular weight of 561.3 g/mol. This compound is characterized by the presence of an azido group, an iodine atom, and an azo linkage, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-iodoaniline followed by coupling with 4-aminobenzoic acid to form the azo compound.
Introduction of the Azido Group: The azo compound is then treated with sodium azide to introduce the azido group.
Formation of the Succinimide Derivative: The final step involves the reaction of the azido-azo compound with succinic anhydride to form the succinimide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azo linkage can be reduced to form amines.
Oxidation Reactions: The iodine atom can undergo oxidation to form iodate derivatives.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Reducing Agents: Such as sodium dithionite for reducing the azo linkage.
Oxidizing Agents: Such as hydrogen peroxide for oxidizing the iodine atom.
Major Products
Amines: Formed from the reduction of the azo linkage.
Iodate Derivatives: Formed from the oxidation of the iodine atom.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Creatinine Measurement
The primary application of the Denny-Jaffe reagent is in measuring serum creatinine levels, a critical parameter for assessing kidney function. The Jaffe method remains a standard approach due to its cost-effectiveness and rapid results. It is particularly valuable in emergency settings where quick decisions are necessary .
2. Glomerular Filtration Rate (GFR) Estimation
Creatinine levels are used to estimate GFR, which is vital for diagnosing and monitoring renal diseases. The Jaffe reaction's results are often employed alongside clinical decision limits to evaluate renal function . However, studies indicate that the Jaffe method may underestimate GFR in specific populations, such as those with diabetes or chronic kidney disease .
Limitations and Interferences
The this compound's effectiveness can be compromised by various interferences:
- Chemical Interferences : Substances like glucose, acetone, and certain medications can lead to false positives or negatives by altering the colorimetric response .
- Biological Variability : Factors such as hemolysis can affect serum creatinine results, necessitating careful sample handling and processing .
- Method Comparisons : Studies have shown discrepancies between results obtained via the Jaffe method compared to enzymatic methods, especially in uremic patients where creatinine levels are elevated .
Recent Advancements
Recent research has focused on improving the specificity of the Jaffe reaction through various means:
- Kinetic Methods : The introduction of kinetic analysis allows for real-time monitoring of color change, reducing reliance on endpoint measurements that can vary between laboratories .
- Alternative Techniques : Newer methods such as isotope dilution-liquid chromatography-mass spectrometry (IDLC-MS) offer higher accuracy but at increased costs, limiting their routine use .
Case Studies
Several studies have highlighted the practical implications of using the this compound:
- A study comparing the Jaffe method with enzymatic assays found significant differences in GFR estimates among diabetic patients. The findings suggested that while the Jaffe method is still widely used, its limitations must be acknowledged when interpreting results in specific populations .
- Another investigation into drug interferences confirmed that certain antibiotics do not significantly affect the Jaffe reaction, reinforcing its reliability under controlled conditions despite known interferences from other compounds .
Mecanismo De Acción
The mechanism of action of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, allowing it to attach to various substrates. The iodine atom and azo linkage also contribute to its reactivity and ability to interact with different molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide
- 4-Azido-3-iodophenylazo compounds
Uniqueness
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is unique due to its combination of an azido group, iodine atom, and azo linkage, which provides it with distinct reactivity and versatility in various applications. Its ability to participate in click chemistry and form stable covalent bonds with target molecules makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
109545-43-9 |
|---|---|
Fórmula molecular |
C20H16IN7O5 |
Peso molecular |
561.3 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C20H16IN7O5/c21-15-11-14(5-6-16(15)26-27-22)25-24-13-3-1-12(2-4-13)20(32)23-10-9-19(31)33-28-17(29)7-8-18(28)30/h1-6,11H,7-10H2,(H,23,32) |
Clave InChI |
OPHYCLQLFRLEEP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |
Sinónimos |
Denny-Jaffe reagent N-((3-((4-((4-azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















